molecular formula ClCOOCCl3<br>C2Cl4O2 B126405 Trichloromethyl chloroformate CAS No. 503-38-8

Trichloromethyl chloroformate

Cat. No.: B126405
CAS No.: 503-38-8
M. Wt: 197.8 g/mol
InChI Key: HCUYBXPSSCRKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethyl chloroformate, also known as diphosgene, is an organic compound with the chemical formula ClCOOCCl₃. It is a colorless liquid with a pungent odor, similar to that of phosgene. This compound is primarily used as a reagent in organic synthesis and has historical significance as a chemical warfare agent during World War I .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trichloromethyl chloroformate plays a significant role in biochemical reactions. It can react with amines, amino acids, and amino alcohols to produce corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates . These reactions are crucial in the synthesis of various organic compounds, including cyclic carbamimidates, N-alkenyl and cycloalkyl carbamates, and prostate-specific membrane antigen-targeted anticancer prodrugs . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amino acids and proteins can lead to modifications in protein structure and function, thereby altering cellular activities . Additionally, its interaction with cellular components can result in cytotoxic effects, impacting cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to react with nucleophilic groups in biomolecules. It can form covalent bonds with amines, amino acids, and amino alcohols, leading to the formation of isocyanates and other reactive intermediates . These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s high reactivity makes it a potent agent in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to decompose in the presence of moisture, releasing phosgene, which can further react with other compounds . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of this compound can result in respiratory distress, organ damage, and even death in animal models. The compound’s toxicity is dose-dependent, and careful dosage calculations are essential in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of isocyanates and other reactive intermediates . The compound interacts with enzymes such as amino acid oxidases and transferases, facilitating the conversion of substrates into desired products. These metabolic pathways are crucial in the synthesis of pharmaceuticals and other organic compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. Its distribution within tissues can vary depending on the presence of binding proteins and other cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles . The compound’s reactivity with cellular components can lead to its accumulation in specific organelles, such as the endoplasmic reticulum and mitochondria. This subcellular localization can influence the compound’s activity and function, affecting cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloromethyl chloroformate can be synthesized by the chlorination of methyl chloroformate. The process involves the following steps :

  • A three-necked flask is equipped with a thermometer, reflux condenser, and gas-inlet tube.
  • Freshly distilled methyl chloroformate is placed in the flask and illuminated with a high-pressure mercury-vapor lamp.
  • Chlorine gas is passed into the flask, maintaining the temperature at 30-35°C using a water bath.
  • After 6.5-7 hours, the reaction is complete, and the product is distilled under reduced pressure to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale, ensuring proper safety measures due to the toxic nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Trichloromethyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines and Amino Acids: React with this compound to form isocyanates.

    Triethylamine: Used in dehydration reactions to form aromatic diisocyanides.

Major Products:

    Isocyanates: Formed from reactions with amines and amino acids.

    Oxazolidinones: Synthesized from α-amino alcohols.

    Aromatic Diisocyanides: Produced in dehydration reactions.

Scientific Research Applications

Trichloromethyl chloroformate is widely used in scientific research for various applications :

    Organic Synthesis: It serves as a reagent for the synthesis of cyclic carbamimidates, N-alkenyl and cycloalkyl carbamates, and prostate-specific membrane antigen-targeted anticancer prodrugs.

    Pharmaceuticals: Used in the preparation of erythromycin A derivatives and antibody-drug conjugates.

    Chemical Industry: Acts as a source of phosgene in laboratory preparations and is involved in the conversion of amines, carboxylic acids, and formamides into isocyanates, acid chlorides, and isocyanides.

Comparison with Similar Compounds

Properties

IUPAC Name

trichloromethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUYBXPSSCRKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClCOOCCl3, C2Cl4O2
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862065
Record name Carbonochloridic acid, trichloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Diphosgene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 6.83
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

503-38-8
Record name Diphosgene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphosgene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosgene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Carbonochloridic acid, trichloromethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, trichloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHOSGENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4Q4R80LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-57 °C
Record name DIPHOSGENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHOSGENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloromethyl chloroformate
Reactant of Route 2
Reactant of Route 2
Trichloromethyl chloroformate
Reactant of Route 3
Trichloromethyl chloroformate
Reactant of Route 4
Trichloromethyl chloroformate
Reactant of Route 5
Trichloromethyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.